molecular formula C18H19N5O2S B1442582 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306739-09-2

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B1442582
CAS No.: 1306739-09-2
M. Wt: 369.4 g/mol
InChI Key: HTARLGVTDQVIAG-UHFFFAOYSA-N
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Description

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H27N5OS
  • Molecular Weight : 409.55 g/mol
  • CAS Number : 445284-36-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the triazole ring may play a crucial role in its pharmacological effects by interacting with enzymes and receptors involved in disease pathways.

Antifungal Activity

Studies have indicated that triazole derivatives exhibit antifungal properties. The compound's structure allows it to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown promising results against various fungal strains, with effective concentrations leading to significant reductions in fungal viability.

Antiparasitic Activity

Research has demonstrated that similar triazole compounds possess activity against protozoan parasites. For example, derivatives have been tested against Trichomonas vaginalis and Giardia lamblia, showing effective inhibition at low concentrations (IC50 values ranging from 0.005 to 0.16 µg/mL) . The compound's mechanism may involve disruption of essential metabolic processes within the parasites.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the activation of caspases and modulation of the cell cycle.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives, including the target compound. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study concluded that the compound could serve as a lead for developing new antifungal agents .

Antiparasitic Efficacy Assessment

In vitro assays conducted on Trichomonas vaginalis revealed that the compound effectively inhibited parasite growth. The study highlighted that prolonged exposure (20 hours) resulted in over 90% lethality at concentrations around 0.17 µg/mL .

Anticancer Activity Evaluation

A recent investigation into the anticancer properties of this class of compounds revealed that treatment with this compound led to a significant decrease in cell viability across multiple cancer cell lines. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Mechanism of Action
AntifungalVarious fungal strains10Inhibition of ergosterol biosynthesis
AntiparasiticTrichomonas vaginalis0.17Disruption of metabolic processes
AnticancerVarious cancer cell linesVariesInduction of apoptosis via ROS generation

Properties

IUPAC Name

2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-9-23-16(21-22-18(23)26-12-17(24)20-19)11-25-15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10H,1,9,11-12,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARLGVTDQVIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.